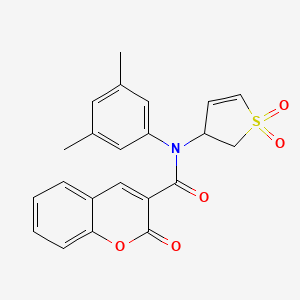
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-CPP, is a nitric oxide (NO) scavenging agent and a potent inhibitor of nitric oxide synthase (NOS). It is a yellow-brown crystalline compound with a melting point of 115-117°C and a molecular weight of 282.7 g/mol. 4-CPP has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of related pyrazolone derivatives involves multi-step chemical reactions that yield compounds with significant structural diversity. These compounds are often characterized using advanced techniques such as single-crystal X-ray diffraction, which provides detailed information about their molecular structure. For example, research on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks has led to the development of materials that are analyzed for their crystallographic properties, showing the compounds' planarity and molecular conformations (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are pivotal in understanding the interaction of pyrazolone derivatives with biological targets and their electronic properties. Studies employing density functional theory (DFT) and other computational methods reveal insights into the compounds' molecular structure, vibrational spectra, and potential energy distribution. These studies often aim to predict the biological activity of these compounds based on molecular docking results, providing a theoretical foundation for further experimental investigation (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).
Spectroscopic Analysis and Biological Activity
Spectroscopic techniques such as FT-IR and NMR are commonly used to analyze the structure of pyrazolone derivatives. These studies often extend to exploring the biological activities of the compounds, such as their antimicrobial and anticancer properties. The research demonstrates the compounds' potential as bioactive molecules, highlighting their significance in the development of new therapeutic agents (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, Van Alsenoy, 2019).
Electrochemical Studies
Electrochemical studies on pyrazolone derivatives, including their Cu(II) complexes, shed light on the compounds' electrochemical properties and potential applications in various fields. These studies often involve characterizing the complexes using various spectroscopic and analytical techniques to determine their structural and electronic properties (Nakum, Jadeja, 2018).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXDMFPVCSZJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

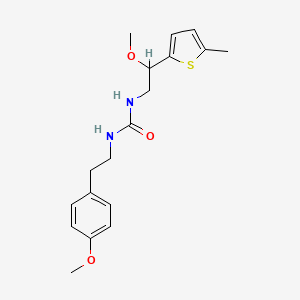
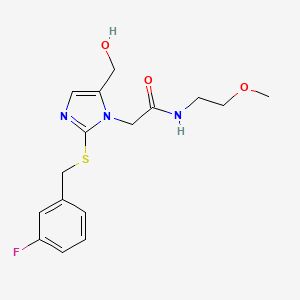
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
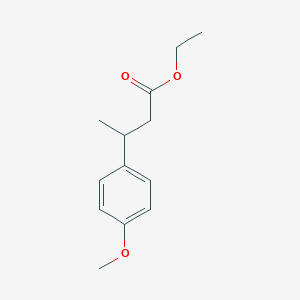
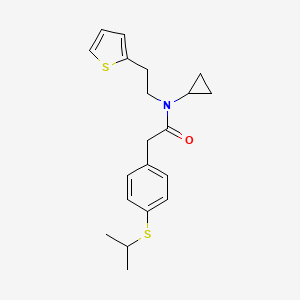
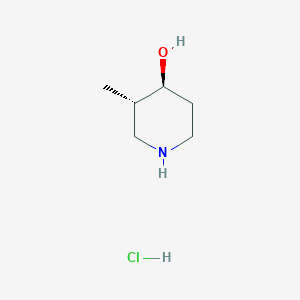
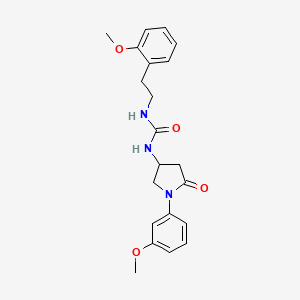

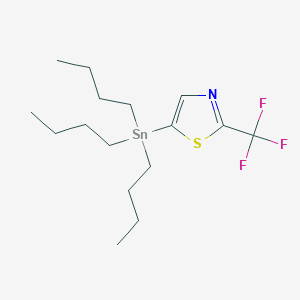
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
